molecular formula C14H16O9 B1263345 (1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid

(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid

Cat. No. B1263345
M. Wt: 328.27 g/mol
InChI Key: XYCATPIYKOARSZ-OAIFWDMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid is a tricarboxylic acid. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (1R,2S,5S,6S)-2-(3-carboxylatopropanoyl)-5-[(1-carboxylatovinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylate.

Scientific Research Applications

Synthesis and Chemical Transformations

The compound has been prominently utilized in synthetic chemistry. Gerber and Vogel (2001) discussed its role in the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols and total asymmetric synthesis of 2,6-Anhydrohepturonic Acid derivatives. These derivatives are crucial for constructing (1 → 3)-C,C-linked trisaccharides, showcasing the compound's significant role in complex chemical synthesis and molecular construction (Gerber & Vogel, 2001).

Defant et al. (2011) utilized a related compound as a chiral building block in preparing new δ-sugar amino acids. These compounds offer potential uses in peptidomimetics due to their conformationally restricted structures, highlighting the compound's versatility in synthesizing structurally complex molecules (Defant et al., 2011).

Biochemical and Pharmaceutical Applications

In the realm of biochemistry and pharmacology, Iso et al. (1996) described the synthesis and biological activity of related compounds, emphasizing their potent antibacterial activity against a wide range of bacteria, including Pseudomonas aeruginosa (Iso et al., 1996). Similarly, Blatter et al. (1986) explored the chemical transformations of related compounds, showcasing their potential applications in synthesizing other bioactive molecules (Blatter & Ferrier, 1986).

properties

Product Name

(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid

Molecular Formula

C14H16O9

Molecular Weight

328.27 g/mol

IUPAC Name

(1R,2S,5S,6S)-5-(1-carboxyethenoxy)-2-(3-carboxypropanoyl)-6-hydroxycyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C14H16O9/c1-6(13(19)20)23-9-4-2-7(8(15)3-5-10(16)17)11(12(9)18)14(21)22/h2,4,7,9,11-12,18H,1,3,5H2,(H,16,17)(H,19,20)(H,21,22)/t7-,9+,11-,12-/m1/s1

InChI Key

XYCATPIYKOARSZ-OAIFWDMCSA-N

Isomeric SMILES

C=C(C(=O)O)O[C@H]1C=C[C@@H]([C@H]([C@@H]1O)C(=O)O)C(=O)CCC(=O)O

Canonical SMILES

C=C(C(=O)O)OC1C=CC(C(C1O)C(=O)O)C(=O)CCC(=O)O

synonyms

2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid
SEPHCHC cpd

Origin of Product

United States

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